2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-propylacetamide

Description

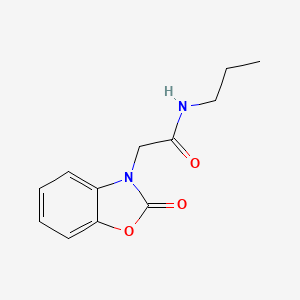

2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-propylacetamide is a heterocyclic organic compound featuring a 1,3-benzoxazol-2-one core fused with an N-propylacetamide side chain.

Properties

IUPAC Name |

2-(2-oxo-1,3-benzoxazol-3-yl)-N-propylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-2-7-13-11(15)8-14-9-5-3-4-6-10(9)17-12(14)16/h3-6H,2,7-8H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHEWKZZFWOSQOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CN1C2=CC=CC=C2OC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-propylacetamide typically involves the reaction of 2-aminophenol with acetic anhydride to form 2-acetylaminophenol. This intermediate is then cyclized to form the benzoxazole ring. The final step involves the reaction of the benzoxazole derivative with propylamine to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-propylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Oxidized derivatives of the benzoxazole ring.

Reduction: Hydroxylated derivatives.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of benzoxazole compounds exhibit significant antimicrobial properties. The compound has been tested for its efficacy against various bacterial and fungal strains. In a study by Önkol et al. (2004), benzoxazole derivatives were shown to possess potent antibacterial and antifungal activities, suggesting that 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-propylacetamide could be developed as an antimicrobial agent .

Anticancer Potential

Benzoxazole derivatives have also been investigated for their anticancer properties. A study highlighted that certain benzoxazole compounds inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The specific compound may exhibit similar properties, warranting further investigation into its potential as an anticancer drug .

Neurological Applications

Recent studies indicate that compounds with similar structures may have neuroprotective effects. For instance, research on related benzoxazole derivatives has shown promise in treating neurodegenerative diseases like Alzheimer's and schizophrenia due to their ability to modulate neurotransmitter systems . The potential application of this compound in this area remains a topic of interest.

Coordination Chemistry

The compound has been utilized in coordination chemistry as a ligand for metal ions. For example, zinc complexes of benzoxazole derivatives have demonstrated unique structural properties and potential applications in catalysis and material science . The ability of the compound to form stable complexes with transition metals can lead to advancements in the development of new materials with specific electronic or optical properties.

Polymer Chemistry

In polymer science, benzoxazole-based compounds are being explored for their role in enhancing the thermal and mechanical properties of polymers. The incorporation of such compounds into polymer matrices can improve their resistance to heat and mechanical stress, making them suitable for high-performance applications .

Pesticidal Properties

Benzoxazole derivatives have shown potential as pesticides due to their biological activity against various pests and pathogens affecting crops. The specific compound may be explored for its effectiveness as a biopesticide, contributing to sustainable agricultural practices by reducing reliance on synthetic chemicals .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial | Önkol et al., 2004 | Significant antibacterial and antifungal activity observed |

| Anticancer | Various studies | Induces apoptosis in cancer cells |

| Neurological | Research on related compounds | Potential neuroprotective effects noted |

| Coordination Chemistry | Wagler & Hill (2008) | Stable metal complexes formed with unique structural properties |

| Agricultural | Various agricultural studies | Effective against crop pests and pathogens |

Mechanism of Action

The mechanism of action of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-propylacetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in their heterocyclic cores, substituents, and physicochemical properties. Below is a comparative analysis based on available

Table 1: Structural and Molecular Comparison

Key Differences:

The tetrahydroquinoxaline derivative features a partially saturated ring, which may confer greater conformational flexibility and improved solubility compared to fully aromatic systems.

Molecular Weight and Bioavailability :

- The benzimidazolone analog has a higher molecular weight (278.30 g/mol) due to its additional nitrogen atoms, which could influence membrane permeability and metabolic stability.

Synthetic Accessibility: Benzoxazoles are typically synthesized via cyclization of o-aminophenol derivatives, whereas benzimidazoles require o-phenylenediamine precursors . The tetrahydroquinoxaline analog may involve reductive amination or cyclocondensation steps.

Research Findings and Implications

Physicochemical Properties:

- Thermal Stability: Aromatic benzoxazoles generally exhibit higher thermal stability than partially saturated analogs like the tetrahydroquinoxaline compound .

Limitations in Current Evidence:

- Direct pharmacological or spectroscopic data for the target compound are absent in the provided sources. Comparative analysis relies on structural analogs and theoretical extrapolation.

Biological Activity

2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-propylacetamide is a compound that belongs to the class of benzoxazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 234.26 g/mol. The compound features a benzoxazole ring system which is known for its pharmacological significance.

Antimicrobial Activity

Several studies have indicated that benzoxazole derivatives exhibit significant antimicrobial activities. For instance, a review highlighted that modifications in the benzoxazole structure can enhance its efficacy against various bacterial strains and fungi .

Table 1: Antimicrobial Efficacy of Benzoxazole Derivatives

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | 50 µg/mL |

| Ethyl 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate | Pseudomonas aeruginosa | 30 µg/mL |

Anti-inflammatory Activity

In vitro studies have suggested that compounds similar to this compound can inhibit pro-inflammatory cytokines. For example, one study demonstrated that benzoxazole derivatives could reduce TNF-alpha and IL-6 levels in macrophages . This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

Research has indicated that benzoxazole derivatives possess anticancer properties. A study focusing on various derivatives showed that they could induce apoptosis in cancer cell lines through the activation of caspase pathways . The specific activity of this compound in this context remains to be fully elucidated but shows promise based on structural similarities.

Table 2: Anticancer Activity of Related Benzoxazole Compounds

| Compound Name | Cancer Cell Line Tested | IC50 (µM) |

|---|---|---|

| 2-(6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid | MCF7 (breast cancer) | 15 |

| This compound | HeLa (cervical cancer) | TBD |

Case Studies

A notable case study involved the synthesis and biological evaluation of various benzoxazole derivatives including the target compound. The study found that modifications at the nitrogen atom significantly influenced the biological activity against specific pathogens and cancer cell lines .

Q & A

Basic Research Questions

Q. What are established synthetic routes for 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-propylacetamide, and how can reaction conditions be optimized?

- Methodology : A common approach involves coupling 2-oxo-2,3-dihydro-1,3-benzoxazole derivatives with propylamine via carbodiimide-mediated amidation (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDC·HCl) in dichloromethane or DMF under reflux. Triethylamine is often used to neutralize HCl byproducts. Optimization includes varying stoichiometry (1:1.2 molar ratio of acid to amine), temperature (0–25°C), and reaction time (3–6 hours). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (e.g., methylene chloride) enhances yield .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Use orthogonal techniques:

- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).

- NMR (¹H/¹³C) to confirm the benzoxazolone ring (δ ~7.0–7.8 ppm for aromatic protons) and propylacetamide chain (δ ~3.2–3.4 ppm for N–CH₂).

- X-ray crystallography to resolve conformational details (e.g., dihedral angles between the benzoxazolone and acetamide groups) .

Q. What are the key spectroscopic markers for identifying this compound?

- Methodology :

- IR : Strong absorption at ~1680–1700 cm⁻¹ (C=O stretching of benzoxazolone and acetamide).

- Mass spectrometry : Molecular ion peak ([M+H]⁺) at m/z corresponding to C₁₂H₁₄N₂O₃ (theoretical m/z: 234.10).

- UV-Vis : Absorption maxima near 270–290 nm due to π→π* transitions in the benzoxazolone ring .

Advanced Research Questions

Q. How do conformational changes in the benzoxazolone-acetamide scaffold influence biological activity?

- Methodology :

- Crystallographic studies reveal that dihedral angles between the benzoxazolone ring and acetamide group (e.g., ~64–81°) impact steric accessibility for target binding.

- Molecular dynamics simulations (e.g., AMBER or GROMACS) can model flexibility and ligand-receptor interactions.

- Comparative bioassays using analogs with varied substituents (e.g., N-propyl vs. N-aryl) assess activity shifts .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays (e.g., cytotoxicity, enzyme inhibition).

- Metabolic stability tests : Use liver microsomes to rule out false negatives from rapid degradation.

- Structural analogs : Synthesize derivatives to isolate contributions of specific functional groups (e.g., benzoxazolone vs. propyl chain) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodology :

- ADMET prediction : Tools like SwissADME estimate logP (target ~2–3 for optimal permeability), solubility, and CYP450 inhibition.

- Docking studies (AutoDock Vina): Screen derivatives against crystallized targets (e.g., kinases, GPCRs) to prioritize synthesis.

- QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups on benzoxazolone) with activity .

Q. What experimental approaches elucidate the compound’s mechanism of action in complex biological systems?

- Methodology :

- Proteomics : SILAC (stable isotope labeling) identifies differentially expressed proteins post-treatment.

- Thermal shift assays : Monitor target protein stabilization upon ligand binding.

- CRISPR-Cas9 knockouts : Validate target necessity in phenotypic responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.